![molecular formula C26H24FNO3S B2373368 (2,4-dimethylphenyl)[6-fluoro-4-(4-isopropylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone CAS No. 1114657-32-7](/img/structure/B2373368.png)
(2,4-dimethylphenyl)[6-fluoro-4-(4-isopropylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone
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Description
(2,4-dimethylphenyl)[6-fluoro-4-(4-isopropylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone is a useful research compound. Its molecular formula is C26H24FNO3S and its molecular weight is 449.54. The purity is usually 95%.
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Biological Activity
The compound (2,4-dimethylphenyl)[6-fluoro-4-(4-isopropylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone is a complex organic molecule with potential biological implications. This article delves into its biological activities, mechanisms of action, and relevant research findings.
- Molecular Formula : C26H24FNO3S
- Molecular Weight : 449.5 g/mol
- CAS Number : 1114657-32-7
Research into the biological activity of this compound suggests that it may interact with various molecular targets, potentially influencing pathways related to cancer proliferation and apoptosis. The specific mechanisms are still under investigation, but preliminary studies indicate:
- Inhibition of Tumor Cell Growth : The compound may exhibit cytotoxic effects on certain cancer cell lines, similar to other benzothiazine derivatives that target key survival proteins in tumor cells.
Anticancer Activity
Recent studies have shown that compounds structurally related to benzothiazines can have significant anticancer properties. For instance, a related compound demonstrated an IC50 value of 0.3 μM against acute lymphoblastic leukemia cells, suggesting that structural modifications can enhance potency against cancer cells .
Comparative Activity Table
Compound | IC50 (μM) | Cancer Type | Reference |
---|---|---|---|
Compound A (related) | 0.3 | Acute Lymphoblastic Leukemia | |
Compound B (related) | 7.5 | Acute Lymphoblastic Leukemia |
Case Studies
- Study on Structural Variants : A study focusing on the structural optimization of benzothiazine derivatives revealed that modifications at specific positions significantly affected potency and selectivity against cancer cells. The findings indicated that electron-donating groups could enhance activity by improving interactions with target proteins involved in cell survival .
- In Vivo Efficacy : Another study evaluated the in vivo efficacy of a related compound in animal models, demonstrating promising results in reducing tumor size without significant toxicity to normal tissues. This highlights the potential for therapeutic applications in oncology .
Properties
IUPAC Name |
(2,4-dimethylphenyl)-[6-fluoro-1,1-dioxo-4-(4-propan-2-ylphenyl)-1λ6,4-benzothiazin-2-yl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24FNO3S/c1-16(2)19-6-9-21(10-7-19)28-15-25(26(29)22-11-5-17(3)13-18(22)4)32(30,31)24-12-8-20(27)14-23(24)28/h5-16H,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVGDLSHRTQQERX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)C2=CN(C3=C(S2(=O)=O)C=CC(=C3)F)C4=CC=C(C=C4)C(C)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24FNO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.